molecular formula C9H7N3 B3210925 7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile CAS No. 1082041-08-4

7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile

Cat. No. B3210925
CAS RN: 1082041-08-4
M. Wt: 157.17 g/mol
InChI Key: UBGODBQKBNTMMY-UHFFFAOYSA-N
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Description

Pyrrolopyridine derivatives are a class of compounds that have shown potent activities against various types of tumors . They have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors .


Synthesis Analysis

While specific synthesis methods for “7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile” were not found, pyrrolopyridine derivatives have been synthesized and evaluated for their biological activities . For instance, compound 4h, a pyrrolopyridine derivative, exhibited potent FGFR inhibitory activity .

Mechanism of Action

Pyrrolopyridine derivatives, such as compound 4h, have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This makes them potential candidates for cancer therapy .

Safety and Hazards

While specific safety and hazard data for “7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile” were not found, similar compounds may pose hazards. For instance, 1H-Pyrrolo[2,3-b]pyridine has hazard statements H302, H315, H318, and H335 .

Future Directions

Pyrrolopyridine derivatives are being developed as potential FGFR inhibitors for cancer therapy . Their synthesis and biological evaluation continue to be an active area of research .

properties

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-8(4-10)12-5-7-2-3-11-9(6)7/h2-3,5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGODBQKBNTMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN=C1C#N)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233887
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082041-08-4
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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